molecular formula C26H28N4O5 B2693267 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 941977-36-2

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2693267
CAS No.: 941977-36-2
M. Wt: 476.533
InChI Key: CMODMNVEANXXGN-UHFFFAOYSA-N
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Description

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes a butoxyphenyl group, a dimethoxyphenyl group, and an acetamide moiety

Preparation Methods

The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine ring system.

    Introduction of the butoxyphenyl group: This step is achieved through a substitution reaction where a butoxyphenyl group is introduced to the pyrazolo[1,5-a]pyrazine core.

    Attachment of the dimethoxyphenyl group: This involves another substitution reaction to attach the dimethoxyphenyl group to the core structure.

    Formation of the acetamide moiety:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of alcohols or amines.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit viral replication by interfering with viral RNA synthesis or protein function. The exact molecular pathways and targets are still under investigation, but it is believed to involve binding to viral enzymes or proteins critical for the viral life cycle .

Comparison with Similar Compounds

Similar compounds to 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide include other pyrazolo[1,5-a]pyrazine derivatives such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

941977-36-2

Molecular Formula

C26H28N4O5

Molecular Weight

476.533

IUPAC Name

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C26H28N4O5/c1-4-5-12-35-20-8-6-18(7-9-20)23-16-24-26(32)29(10-11-30(24)28-23)17-25(31)27-19-13-21(33-2)15-22(14-19)34-3/h6-11,13-16H,4-5,12,17H2,1-3H3,(H,27,31)

InChI Key

CMODMNVEANXXGN-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC(=C4)OC)OC

solubility

not available

Origin of Product

United States

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